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Compound of Interest

Compound Name: (S)-Tol-SDP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and spectral properties of
(S)-Tol-SDP, a chiral bisphosphine ligand. (S)-Tol-SDP, also known as (S)-(-)-7,7'-Bis[di(p-
tolyl)phosphino]-1,1'-spirobiindane, is a valuable tool in asymmetric catalysis, a cornerstone of
modern synthetic chemistry and drug development. Its rigid spirobiindane backbone and chiral
nature enable the synthesis of enantiomerically pure compounds, which is critical for producing
safe and effective pharmaceuticals.

Core Physical and Chemical Properties

(S)-Tol-SDP is a solid, air-stable compound, simplifying its handling and storage. Below is a
summary of its key physical and chemical properties.
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Property Value Reference
CAS Number 817176-80-0

Molecular Formula CasHaz2P2

Molecular Weight 644.76 g/mol

Appearance Solid

Melting Point 154-161 °C

Optical Rotation [0]22/D -206° (c=1, CHCIs)

Cclccc(cel)P(c2ccec(C)ec2)c3
SMILES String cccc4CCC5(CCcebececec(P(c7cec
c(C)cc7)c8ceec(C)ce8)c56)c34
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Spectral Data Summary

Detailed spectral data is crucial for the identification and characterization of (S)-Tol-SDP. While
specific spectra for this compound are not widely published, this section provides expected
spectral characteristics based on its structure and data from analogous compounds.
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Spectral Data Type Expected Characteristics

Aromatic protons (6 = 7.0-8.0 ppm), methyl
rotons on tolyl groups (6 = 2.3 ppm), and
14 NMR p' . yl g p(. "pp)
aliphatic protons of the spirobiindane backbone

(® =2.0-3.5 ppm).

Aromatic carbons, methyl carbons, and aliphatic
13C NMR o
carbons of the spirobiindane framework.

A single sharp peak in the phosphine region,

with a chemical shift that can be influenced by
3P NMR coordination to a metal center. The typical range

for triarylphosphines is broad, but coordination

generally leads to a downfield shift.

The molecular ion peak [M]* or protonated
Mass Spectrometry molecular ion peak [M+H]* should be observed

at m/z corresponding to its molecular weight.

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of chiral phosphine
ligands are essential for their effective use in research.

General Synthesis of Spirobiindane-Based Diphosphine
Ligands

The synthesis of spirobiindane-based diphosphine ligands like (S)-Tol-SDP typically starts from
enantiomerically pure 1,1'-spirobiindane-7,7'-diol. A general synthetic approach involves the
following key steps[1]:

« Ditriflation: The diol is converted to its corresponding bis(trifluoromethanesulfonate)
(ditriflate). This is typically achieved by reacting the diol with triflic anhydride in the presence
of a base like pyridine.

e Phosphinylation: A carbon-phosphorus bond-forming reaction is then carried out. This can be
achieved through a transition-metal-catalyzed cross-coupling reaction, such as a Palladium-
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or Nickel-catalyzed phosphinylation, using a diarylphosphine oxide or a secondary
phosphine like di(p-tolyl)phosphine.

e Reduction (if necessary): If a phosphine oxide is used in the previous step, a reduction step
is required to obtain the desired phosphine ligand. Common reducing agents for this
transformation include silanes like trichlorosilane.

Characterization Workflow for a Chiral Phosphine
Ligand

The following diagram outlines a general workflow for the comprehensive characterization of a
newly synthesized chiral phosphine ligand such as (S)-Tol-SDP.

A general experimental workflow for the characterization of a chiral phosphine ligand.

Applications in Asymmetric Catalysis

Chiral phosphine ligands are paramount in asymmetric catalysis, enabling the synthesis of
enantiomerically enriched products. (S)-Tol-SDP and similar spirobiindane-based ligands have
demonstrated high efficacy in a variety of transition-metal-catalyzed reactions, including:

o Asymmetric Hydrogenation: The rhodium and ruthenium complexes of these ligands are
highly effective for the asymmetric hydrogenation of prochiral olefins and ketones, producing
chiral alcohols and other valuable building blocks with excellent enantioselectivities[1].

o Asymmetric C-C Bond Formation: Palladium-catalyzed asymmetric allylic alkylation is
another area where chiral diphosphine ligands excel, allowing for the stereocontrolled
formation of new carbon-carbon bonds.

The rigid spirocyclic backbone of (S)-Tol-SDP restricts conformational flexibility, which is often
key to achieving high levels of stereocontrol in catalytic transformations. The tolyl groups on the
phosphorus atoms also play a crucial role in defining the steric and electronic environment of
the metal center, influencing both the reactivity and selectivity of the catalyst.

The following diagram illustrates the logical relationship in the application of a chiral ligand in
asymmetric catalysis.

Application of a chiral ligand in asymmetric catalysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [(S)-Tol-SDP: A Comprehensive Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3334446#physical-and-spectral-data-of-s-tol-sdp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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